Cas no 42976-67-0 (Phosphonothioic acid,phenyl-, O-methyl ester (9CI))

Phosphonothioic acid,phenyl-, O-methyl ester (9CI) structure
42976-67-0 structure
Product name:Phosphonothioic acid,phenyl-, O-methyl ester (9CI)
CAS No:42976-67-0
MF:C7H9O2PS
MW:188.183921575546
CID:333004
PubChem ID:181745

Phosphonothioic acid,phenyl-, O-methyl ester (9CI) Chemical and Physical Properties

Names and Identifiers

    • Phosphonothioic acid,phenyl-, O-methyl ester (9CI)
    • hydroxy-methoxy-phenyl-sulfanylidene-λ<sup>5</sup>-phosphane
    • PHENYL-PHOSPHONOTHIOIC ACID METHYL ESTER
    • AC1L49LK
    • AG-F-52529
    • Benzol-thio-phosphonigsaeure-monomethylester
    • CTK4I6854
    • hydroxy-methoxy-phenyl-sulfanylidene-
    • O-methyl phenylphosphonothioic acid
    • SureCN8403701
    • SCHEMBL8403701
    • 42976-67-0
    • DTXSID90962820
    • Phosphonothioic acid, phenyl-, O-methyl ester
    • AKOS006288382
    • O-Methyl hydrogen phenylphosphonothioate
    • Phenyl-phosphonothioic acid methylester
    • PHENYL-PHOSPHONOTHIOICACIDMETHYLESTER
    • Inchi: InChI=1S/C7H9O2PS/c1-9-10(8,11)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,11)
    • InChI Key: KFISZMLSFAUKCR-UHFFFAOYSA-N
    • SMILES: COP(C1C=CC=CC=1)(O)=S

Computed Properties

  • Exact Mass: 186.99834
  • Monoisotopic Mass: 188.006087
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.6
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.3
  • Boiling Point: 288.6°C at 760 mmHg
  • Flash Point: 128.3°C
  • Refractive Index: 1.584
  • PSA: 32.29
  • LogP: 1.91070

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